Home > Products > Screening Compounds P27400 > 17-phenyl trinor Prostaglandin A2
17-phenyl trinor Prostaglandin A2 -

17-phenyl trinor Prostaglandin A2

Catalog Number: EVT-1463199
CAS Number:
Molecular Formula: C23H28O4
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

17-Phenyl trinor Prostaglandin A2, often referred to as 17-pt-PGE2 in research contexts, is a synthetic analog of Prostaglandin E2 (PGE2). [] Prostaglandins are a group of lipid compounds with diverse hormone-like effects in the body. They are derived from fatty acids and are involved in various physiological processes. []

As a synthetic analog, 17-phenyl trinor Prostaglandin A2 is specifically designed to activate the Prostaglandin E2 receptor subtype 1 (EP1). [, , ] This targeted action makes it a valuable tool for researchers investigating the specific roles of the EP1 receptor in various biological systems.

17-phenyl trinor Prostaglandin E2

    Relevance: 17-phenyl trinor Prostaglandin E2 shares a similar structure with 17-phenyl trinor Prostaglandin A2, with the primary difference being the presence of a keto group at the 9-position of the cyclopentane ring in Prostaglandin A2, as opposed to a hydroxyl group at the same position in Prostaglandin E2. This structural similarity is significant as it suggests that both compounds may interact with prostaglandin receptors, although their binding affinities and selectivities for specific subtypes may differ. Numerous papers in the provided literature utilize 17-phenyl trinor Prostaglandin E2 as a tool to activate the EP1 receptor and explore its downstream effects. [, , , , , , , , , , , , , , , , , , ].

Sulprostone

    Compound Description: Sulprostone is another synthetic prostaglandin analog, known to act as an agonist for both EP1 and EP3 receptors, although it exhibits a higher affinity for EP3 []. This dual selectivity makes it a valuable tool for studying the individual and combined effects of these two receptor subtypes. Research has demonstrated Sulprostone's ability to induce various physiological responses, including smooth muscle contraction and modulation of inflammatory processes.

    Relevance: While Sulprostone doesn't share a direct structural resemblance to 17-phenyl trinor Prostaglandin A2, its relevance stems from its shared ability to activate the EP1 receptor, albeit with less selectivity than 17-phenyl trinor Prostaglandin E2. This shared target makes Sulprostone valuable in dissecting the specific roles of EP1 and potentially uncovering interplay between different prostaglandin receptors. For instance, one study utilized Sulprostone to understand how activating both EP1 and EP3 receptors, in contrast to only activating EP1 with 17-phenyl trinor Prostaglandin E2, might influence pain responses [].

Butaprost

    Relevance: Although structurally distinct from 17-phenyl trinor Prostaglandin A2, Butaprost's relevance arises from its use in conjunction with other prostaglandin receptor agonists, including those targeting the EP1 receptor, to dissect the individual and combined contributions of different EP receptor subtypes in various physiological processes. By comparing the effects of Butaprost, which activates EP2, with those of 17-phenyl trinor Prostaglandin E2 (EP1 agonist), researchers can differentiate the roles of these two receptor subtypes. This comparative approach is highlighted in studies exploring their combined effects on intraocular pressure [] and their distinct roles in modulating the inflammatory response in microglia [].

Prostaglandin F2α

    Relevance: Despite structural differences, Prostaglandin F2α holds relevance due to its capacity to activate FP receptors, which are involved in some of the same physiological processes as the EP receptors targeted by 17-phenyl trinor Prostaglandin A2. This overlap in function allows researchers to compare and contrast the effects of activating different prostaglandin receptor subtypes. For example, several studies have explored the comparative effects of Prostaglandin F2α and its synthetic analogs, alongside agonists for other prostaglandin receptors like EP1, to understand their individual contributions to ocular pressure regulation [, , ]. Additionally, research has investigated the differential responsiveness of various prostaglandin-sensitive systems to Prostaglandin F2α and related analogs, shedding light on their distinct pharmacological profiles and potential therapeutic applications [].

Overview

17-phenyl trinor Prostaglandin A2 is a synthetic analog of prostaglandin A2, designed to enhance biological activity and stability. This compound is notable for its increased half-life and potency compared to natural prostaglandins, making it a valuable tool in biomedical research and therapeutic applications. The compound is classified as a prostaglandin analog, which are compounds derived from arachidonic acid that play crucial roles in various physiological processes.

Source and Classification

17-phenyl trinor Prostaglandin A2 is synthesized from commercially available precursors and falls under the category of synthetic prostaglandins. Its molecular formula is C23H28O4C_{23}H_{28}O_{4}, with a molecular weight of approximately 368.5 g/mol . The compound is primarily used in scientific research to understand the mechanisms of action of prostaglandins and their analogs in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 17-phenyl trinor Prostaglandin A2 typically involves several steps, starting from simpler organic compounds. Key methods include:

  1. Formation of intermediates: The synthesis begins with the preparation of advanced-stage intermediates such as 16-phenyl-17,18,19,20-trinor Prostaglandin F2α, which serves as a precursor .
  2. Chemical transformations: Various reactions such as reductions, esterifications, and deprotection steps are employed to construct the final structure of 17-phenyl trinor Prostaglandin A2. For example, tert-butyldimethylsilyl chloride may be used for protecting groups during synthesis .
  3. Purification: After synthesis, purification techniques such as chromatography are utilized to isolate the desired product from byproducts and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular structure of 17-phenyl trinor Prostaglandin A2 features a cyclopentane ring characteristic of prostaglandins, with specific modifications that enhance its biological properties. The structural formula can be represented as follows:

Molecular Formula C23H28O4\text{Molecular Formula }C_{23}H_{28}O_{4}

Key structural features include:

  • A phenyl group at the 17-position.
  • Trinor modifications at positions 18, 19, and 20.

These modifications contribute to its increased potency and altered receptor interactions compared to natural prostaglandins .

Chemical Reactions Analysis

Reactions and Technical Details

17-phenyl trinor Prostaglandin A2 undergoes several significant chemical reactions that are critical to its functionality:

  1. Receptor Binding: The compound acts primarily as an agonist for specific prostaglandin receptors (EP receptors), influencing various biological pathways including inflammation and vascular function .
  2. Biological Assays: In vitro studies demonstrate that it can enhance endothelial barrier function and modulate platelet aggregation through interactions with EP receptors .
  3. Degradation Pathways: Understanding the degradation pathways of this compound is essential for evaluating its therapeutic potential and stability in biological systems.
Mechanism of Action

Process and Data

The mechanism of action for 17-phenyl trinor Prostaglandin A2 involves binding to specific EP receptors on cell membranes:

  1. EP4 Receptor Activation: It enhances endothelial barrier function by activating EP4 receptors, which leads to increased resistance in pulmonary microvascular endothelial cells .
  2. Platelet Aggregation: The compound promotes platelet aggregation via EP3 receptors, demonstrating its dual role in modulating vascular responses .
  3. Biological Impact: By influencing these pathways, 17-phenyl trinor Prostaglandin A2 can ameliorate conditions associated with pulmonary inflammation and vascular permeability.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 17-phenyl trinor Prostaglandin A2 include:

  • Appearance: Typically presented as a solid or liquid depending on formulation.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

The chemical properties include:

  • Stability: Enhanced stability compared to natural prostaglandins due to structural modifications.
  • Reactivity: Reacts with specific biological targets (EP receptors) leading to varied physiological effects.

Relevant data indicate that these properties make it suitable for use in experimental settings where prolonged activity is required .

Applications

Scientific Uses

17-phenyl trinor Prostaglandin A2 has several applications in scientific research:

  1. Inflammation Studies: Used extensively in models studying acute lung inflammation due to its ability to modulate neutrophil infiltration and vascular leakage .
  2. Vascular Research: Investigated for its effects on endothelial barrier function and platelet aggregation, providing insights into cardiovascular health .
  3. Therapeutic Potential: Its analogs are being explored for potential therapeutic applications in managing inflammatory diseases due to their enhanced potency and stability compared to natural counterparts .
Introduction to 17-phenyl trinor Prostaglandin A2

Structural Classification and Nomenclature

17-phenyl trinor Prostaglandin A₂ (17-pt-PGA₂) is a structurally modified prostaglandin analog characterized by specific alterations to the endogenous PGA₂ molecule. Its core modifications include:

  • Carbon Chain Truncation: Removal of the three terminal methylene groups from the ω-chain ("trinor" designation), reducing the aliphatic tail length [1] [7].
  • Aromatic Substitution: Replacement of the terminal ω-carbon with a phenyl group at the C-17 position [2] [6] [9].
  • Functional Groups: Retention of the characteristic cyclopentanone ring with α,β-unsaturated ketone system (PGA core) and the carboxylic acid moiety at the α-chain terminus [1] [7].

Its systematic IUPAC name is (5Z,13E)-(9S,11R,15R)-9,15-Dihydroxy-11-oxo-17-phenylprosta-5,13-dien-1-oic acid. The stereochemistry (indicated by S, R prefixes) and double bond geometry (Z, E) are crucial for biological activity. Common synonyms include 17-phenyl-18,19,20-trinor-PGA₂ and 17-Ph-ω-trinor-PGA₂ [1] [7] [9]. Its molecular formula is C₂₃H₂₈O₄, with a molecular weight of 368.47 g/mol [1] [2] [6].

Table 1: Key Structural and Nomenclature Data for 17-phenyl trinor Prostaglandin A₂

PropertyValue/DescriptionSource/Reference
Systematic Name(5Z,13E)-(9S,11R,15R)-9,15-Dihydroxy-11-oxo-17-phenylprosta-5,13-dien-1-oic acidDerived from IUPAC conventions
Molecular FormulaC₂₃H₂₈O₄ [1] [2] [6]
Molecular Weight368.47 g/mol [2] [6] [7]
CAS Registry Number38315-51-4 [2] [6] [7]
Core Modifications• C17 phenyl substitution • ω-chain trinor (C18-C20 removal) [1] [7] [9]
Key Functional Groups• Cyclopentanone (α,β-unsaturated ketone) • C15 hydroxyl • C1 carboxylic acidPubChem Structures [1] [5]

Historical Development of Prostaglandin Analogs

The development of 17-pt-PGA₂ stems from concerted efforts to overcome inherent limitations of natural prostaglandins (PGs) for therapeutic and research applications:

  • Natural PG Instability: Endogenous PGs like PGE₂ and PGA₂ exhibit extremely short in vivo half-lives (minutes) due to rapid enzymatic inactivation (e.g., 15-hydroxyprostaglandin dehydrogenase) and non-enzymatic degradation [8] [10]. This severely limited their utility.
  • Metabolic Resistance Strategies: Early structural modification strategies focused on blocking metabolic sites. The 17-phenyl trinor modification emerged as a highly effective approach:
  • The phenyl group replaces the metabolically vulnerable ω-terminal, providing steric and electronic hindrance against β-oxidation.
  • The trinor shortening directly eliminates carbons susceptible to ω-oxidation and subsequent β-oxidation cycles [8] [10].
  • Enhanced Receptor Targeting: Modifications were also designed to enhance selectivity and potency at specific prostanoid receptors. Replacing the flexible ω-chain with a rigid phenyl ring altered the spatial presentation of the pharmacophore, potentially improving affinity or selectivity profiles compared to endogenous ligands [3] [8] [10]. 17-pt-PGA₂ represents a specific structural class within a broader family of synthetic prostaglandin analogs, including the widely studied 17-phenyl trinor PGE₂ derivatives (e.g., 17-pt-PGE₂, Latoprost active metabolite) [3] [9] [10].

Role in Prostanoid Receptor Pharmacology

17-pt-PGA₂ functions as a synthetic ligand interacting with specific G-protein coupled receptors (GPCRs) within the prostanoid receptor family:

  • EP Receptor Interactions: While primarily designated as a PGA₂ analog, its activity profile overlaps significantly with certain E-type prostaglandin receptors (EP receptors). Like its PGE₂ analog counterpart (17-phenyl trinor PGE₂), 17-pt-PGA₂ demonstrates agonist activity at EP1, EP3, and EP4 receptor subtypes [3] [8] [10].
  • Receptor Signaling Modulation: Activation of these EP receptors triggers diverse downstream signaling pathways:
  • EP1: Primarily couples to Gq/11, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP₃) production, and intracellular calcium (Ca²⁺) mobilization. This pathway is often associated with smooth muscle contraction and neuronal excitation [8] [10].
  • EP3: Predominantly couples to Gi/o, inhibiting adenylyl cyclase (AC) and reducing intracellular cyclic AMP (cAMP) levels. It can also couple to Gs or Gq in certain splice variants. EP3 activation influences processes like gastric acid secretion, platelet aggregation, and autonomic neurotransmission [3] [8] [10].
  • EP4: Primarily couples to Gs, stimulating AC and increasing intracellular cAMP levels. This pathway mediates effects like smooth muscle relaxation, immune modulation, and cytoprotection [3] [8] [10].
  • Contrasting Profiles: The specific signaling outcomes triggered by 17-pt-PGA₂ depend on the receptor subtype expression profile in a given tissue and the relative potency/efficacy of the analog at each receptor. Its activity profile differs from endogenous PGA₂, whose primary receptor (if any distinct one exists beyond IP/TP cross-reactivity) remains less definitively characterized than the PGE₂ receptors [8] [10].

Table 2: Prostanoid Receptor Targets and Signaling Pathways of 17-phenyl trinor Prostaglandin A₂

Prostanoid ReceptorPrimary G-protein CouplingKey Second Messenger ChangesMajor Functional Associations17-pt-PGA₂ Activity
EP1Gq/11↑ IP₃, ↑ DAG, ↑ [Ca²⁺]ᵢSmooth muscle contraction, Pain signalingAgonist [3] [10]
EP2Gs↑ cAMPSmooth muscle relaxation, VasodilationNegligible/Low [3]
EP3Gi/o (major), Gs, Gq variants↓ cAMP (major), ↑ [Ca²⁺]ᵢ (some)Inhibition of gastric secretion, Platelet aggregationAgonist [3] [10]
EP4Gs↑ cAMPImmune modulation, Cytoprotection, Smooth muscle relaxationAgonist [3] [10]
DP1/2, FP, IP, TPVaried (Gs, Gi, Gq)↑ cAMP (DP1, IP), ↓ cAMP (DP2), ↑[Ca²⁺]ᵢ (FP, TP)Allergy (DP1/2), Ocular pressure (FP), Platelet inhibition (IP), Aggregation (TP)Minimal/Not Primary Target [8] [10]

Properties

Product Name

17-phenyl trinor Prostaglandin A2

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1

InChI Key

PBMAXTSZSCARIG-YPINUJMCSA-N

SMILES

C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O

Synonyms

17-phenyl trinor PGA2

Canonical SMILES

C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.